![molecular formula C20H25N5O2S2 B305995 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305995.png)
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of
Mechanism of Action
The mechanism of action of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have shown that this compound has the ability to modulate GABA receptors, which are important targets for the treatment of anxiety and insomnia. Additionally, this compound has been shown to inhibit the growth of certain fungi and viruses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide are not fully understood. However, studies have shown that this compound has the ability to modulate GABA receptors, which are important targets for the treatment of anxiety and insomnia. Additionally, this compound has been shown to inhibit the growth of certain fungi and viruses.
Advantages and Limitations for Lab Experiments
The advantages of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide for lab experiments include its potential as an antifungal and antiviral agent, as well as its ability to modulate GABA receptors. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For the study of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide include further research into its mechanism of action, as well as its potential as an antifungal and antiviral agent. Additionally, this compound could be studied further as a tool for the study of protein-protein interactions. Finally, the potential toxicity of this compound should be further studied to determine its safety for use in humans.
Synthesis Methods
The synthesis of 2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-isopropylphenol with ethyl bromoacetate to form ethyl 4-isopropylphenylacetate. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with 4-ethyl-5-mercapto-1,2,4-triazole-3-carboxylic acid to form the final product.
Scientific Research Applications
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied in scientific research for its potential in various fields. In medicinal chemistry, this compound has shown potential as an antifungal and antiviral agent. In pharmacology, this compound has shown potential as a modulator of GABA receptors, which are important targets for the treatment of anxiety and insomnia. In biochemistry, this compound has shown potential as a tool for the study of protein-protein interactions.
properties
Product Name |
2-({4-ethyl-5-[(4-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
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Molecular Formula |
C20H25N5O2S2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-[[4-ethyl-5-[(4-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H25N5O2S2/c1-5-25-17(11-27-16-8-6-15(7-9-16)13(2)3)23-24-20(25)28-12-18(26)22-19-21-10-14(4)29-19/h6-10,13H,5,11-12H2,1-4H3,(H,21,22,26) |
InChI Key |
BRZBGBMPATVHMC-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)C)COC3=CC=C(C=C3)C(C)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NC=C(S2)C)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
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